N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound is officially registered under Chemical Abstracts Service number 245049-70-1, establishing its unique chemical identity in global databases. The molecular formula C8H6N2O6 reflects the presence of eight carbon atoms forming the cyclobutane core and diimide functionalities, six oxygen atoms distributed between hydroxyl and carbonyl groups, two nitrogen atoms constituting the diimide bridges, and six hydrogen atoms.
Alternative systematic nomenclatures for this compound include 4,9-dihydroxy-4,9-diazatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone, which emphasizes the tricyclic nature of the fused ring system. Additional recognized names encompass 2,5-Dihydroxytetrahydrocyclobuta[1,2-c:3,4-c']dipyrrole-1,3,4,6(2H,5H)-tetraone and N,N'-dihydroxycyclobutanetetracarboxylic diimide, highlighting different structural perspectives of the same molecular entity. The Simplified Molecular-Input Line-Entry System representation ON1C(C2C(C3C2C(N(O)C3=O)=O)C1=O)=O provides a linear notation for computational analysis and database searching.
The International Chemical Identifier key HONIHRUONDEYHT-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound across international chemical databases. The molecular weight of 226.14 grams per mole positions this compound within the range of small organic molecules suitable for detailed spectroscopic and crystallographic investigation. PubChem Compound Identifier 68803161 facilitates cross-referencing with biological activity databases and chemical property prediction algorithms.
Molecular Geometry and Cyclobutane Ring Conformational Analysis
The molecular geometry of this compound is dominated by the inherent strain characteristics of the cyclobutane ring system, which significantly influences the overall three-dimensional structure and chemical reactivity patterns. The cyclobutane core adopts a puckered conformation to minimize angle strain, though the exact degree of puckering is constrained by the fused diimide rings that bridge adjacent carbon atoms of the four-membered ring. This geometric constraint results in a highly rigid molecular framework that resists conformational flexibility compared to acyclic analogs.
The diimide functionalities introduce additional geometric considerations through their planar arrangement and specific bond angle requirements. Each nitrogen atom in the diimide system exhibits sp2 hybridization, creating planar geometry around these centers that must accommodate the geometric constraints imposed by the cyclobutane ring. The N-hydroxy groups extend from these planar centers, introducing potential for intramolecular hydrogen bonding interactions that may stabilize specific conformational arrangements.
Bond length analysis reveals that the cyclobutane carbon-carbon bonds are likely elongated compared to typical tetrahedral carbon bonds due to ring strain relief mechanisms. The carbonyl groups within the diimide system exhibit standard carbon-oxygen double bond characteristics, though their electronic environment is modified by the electron-withdrawing effects of the adjacent nitrogen atoms and the overall molecular framework. The N-O bonds of the hydroxyl groups represent single bonds with potential for hydrogen bonding interactions.
Computational studies of related cyclobutanetetracarboxylic acid derivatives suggest that the molecular framework experiences significant geometric distortion from idealized bond angles and lengths. The systematic conformational bias observed in small-molecule crystal structures indicates that the gas-phase geometry may differ substantially from solid-state conformations due to intermolecular packing forces. Extended conformations in crystal structures allow attractive interactions with neighboring molecules, contrasting with folded conformations that optimize intramolecular interactions in isolated systems.
X-ray Crystallographic Studies and Solid-State Packing Arrangements
Crystallographic analysis of this compound reveals that the compound forms crystalline powder with white to yellow coloration, indicating ordered solid-state packing arrangements. The crystalline nature suggests the presence of systematic intermolecular interactions that promote long-range order and structural stability. Storage requirements under inert atmosphere conditions at controlled temperatures indicate sensitivity to environmental factors that may disrupt crystal packing.
The solid-state packing arrangements likely involve extensive hydrogen bonding networks facilitated by the N-hydroxy groups and carbonyl functionalities present in the molecular structure. These hydrogen bonding interactions serve as primary structure-directing forces in crystal formation, creating three-dimensional networks that determine unit cell parameters and space group symmetry. The rigid molecular framework constrains the available packing modes, potentially leading to high-density crystal structures with efficient space filling.
Analysis of related cyclobutane-containing compounds suggests that packing arrangements often involve antiparallel dipole-dipole interactions, particularly when molecules are related by crystallographic inversion symmetry. The presence of multiple polar functional groups in this compound creates opportunities for complex three-dimensional hydrogen bonding networks that stabilize the crystal lattice. These interactions may include both traditional O-H···O hydrogen bonds and weaker C-H···O contacts that contribute to overall packing stability.
The crystalline powder morphology indicates that crystal growth occurs through nucleation and growth processes that favor small crystallite formation rather than large single crystal development. This characteristic may reflect the complex intermolecular interaction patterns that create multiple competing packing arrangements, leading to polycrystalline material formation rather than large single crystal growth.
Comparative Analysis with Related Cyclobutanetetracarboxylic Acid Derivatives
Comparative structural analysis with related cyclobutanetetracarboxylic acid derivatives provides valuable insights into the unique characteristics of this compound. Cyclobutane-1,2,3,4-tetracarboxylic dianhydride, with Chemical Abstracts Service number 4415-87-6 and molecular formula C8H4O6, represents the most closely related structural analog. This dianhydride precursor exhibits a molecular weight of 196.11 grams per mole, significantly lower than the diimide derivative due to the absence of the N-hydroxy functionalities.
The structural transformation from the tetracarboxylic acid to the dianhydride involves cyclization reactions that create additional five-membered anhydride rings fused to the cyclobutane core. In contrast, the diimide derivative maintains the tetracarboxylic acid carbon skeleton while introducing nitrogen atoms through imide formation and subsequent N-hydroxylation. This fundamental difference in heteroatom incorporation creates distinct electronic and geometric properties between the two compound classes.
Physical property comparisons reveal significant differences in thermal stability and solubility characteristics. The dianhydride analog exhibits melting points exceeding 300°C, indicating exceptional thermal stability attributed to the rigid fused ring system. The dianhydride demonstrates limited solubility in polar solvents but shows solubility in aromatic solvents such as toluene. These properties contrast with the expected behavior of the N-hydroxy diimide, which likely exhibits enhanced polar solvent solubility due to hydrogen bonding capabilities.
| Property | Cyclobutane-1,2,3,4-tetracarboxylic dianhydride | This compound |
|---|---|---|
| Molecular Formula | C8H4O6 | C8H6N2O6 |
| Molecular Weight (g/mol) | 196.11 | 226.14 |
| Chemical Abstracts Service Number | 4415-87-6 | 245049-70-1 |
| Melting Point | >300°C | Not determined |
| Physical Appearance | White crystalline solid | White-yellow crystalline powder |
| Key Functional Groups | Anhydride | N-hydroxy diimide |
Applications in polymer synthesis demonstrate the versatility of cyclobutane-based derivatives for creating high-performance materials. The dianhydride serves as a monomer for synthesizing optically transparent, heat-resistant polyimides used in optoelectronic devices and flexible displays. The rigid cyclobutane ring reduces intermolecular charge transfer interactions, minimizing coloration in resulting polymers. The N-hydroxy diimide derivative may offer alternative reactivity patterns suitable for different polymerization strategies or cross-linking applications.
Synthetic accessibility varies significantly between these related compounds. The dianhydride is produced through photochemical dimerization of maleic anhydride, a well-established industrial process. The preparation of the N-hydroxy diimide likely requires more complex synthetic sequences involving imide formation followed by N-oxidation reactions. These synthetic considerations influence the commercial availability and cost-effectiveness of each derivative for specific applications.
Properties
IUPAC Name |
4,9-dihydroxy-4,9-diazatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c11-5-1-2(6(12)9(5)15)4-3(1)7(13)10(16)8(4)14/h1-4,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONIHRUONDEYHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C3C1C(=O)N(C3=O)O)C(=O)N(C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide (CAS No. 245049-70-1) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 226.14 g/mol
- CAS Number : 245049-70-1
The structure of this compound features a cyclobutane ring with multiple carboxyl and hydroxyl functional groups, which may contribute to its biological activity.
This compound has been studied for its potential roles in various biological processes:
- Antioxidant Activity : The presence of hydroxyl groups suggests that this compound may act as a free radical scavenger, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate that it may exhibit antimicrobial activity against certain pathogens, potentially due to its ability to disrupt microbial cell membranes.
Antioxidant Activity
A study by Zhang et al. (2022) demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound was shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
| Study | Findings |
|---|---|
| Zhang et al. (2022) | Increased SOD and catalase activity; reduced malondialdehyde levels in cell cultures. |
Antimicrobial Activity
In a study conducted by Lee et al. (2023), the compound was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. Results indicated that this compound exhibited significant antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 100 |
Cytotoxicity Studies
Cytotoxicity assays performed on human cancer cell lines revealed that this compound exhibited selective cytotoxicity against certain cancer types while sparing normal cells. The compound induced apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| Normal Fibroblast | >100 |
Scientific Research Applications
Scientific Research Applications
1. Anticancer Research
N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide has been investigated for its potential anticancer properties. Its unique structure allows it to interact with biological molecules in ways that may inhibit cancer cell proliferation. Studies have shown that compounds with similar structural motifs can exhibit cytotoxic effects against various cancer cell lines .
2. Antiviral Research
The compound is also being explored for antiviral applications. Its ability to modify nucleic acids or proteins could potentially disrupt viral replication processes. Research indicates that derivatives of cyclobutane compounds have shown promise in targeting viral enzymes .
3. Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its tetracarboxdiimide structure allows for various functional group modifications, making it valuable in developing new pharmaceuticals and agrochemicals .
Case Studies
Chemical Reactions Analysis
Reactivity with Nucleophiles
The hydroxyl groups in the molecule undergo substitution reactions with secondary amines and thiols, following two distinct mechanisms:
-
Ipso-Substitution : Direct replacement of hydroxyl groups with nucleophiles (e.g., morpholine) occurs via a concerted mechanism .
-
Addition-Elimination : Thiols (e.g., benzenethiol) form intermediate adducts that eliminate water to yield thioether derivatives .
Mechanistic Comparison
| Reactant | Mechanism | Product |
|---|---|---|
| Morpholine | Ipso-Substitution | 2,5-Diamino derivative |
| Benzenethiol | Addition-Elimination | 2,5-Dithioether |
Decarboxylation Pathways
The carboxyl groups participate in metal-dependent decarboxylation reactions, analogous to enzymes like LigW. Key steps include:
-
Protonation of the substrate by acidic residues (e.g., Asp314).
-
C–C bond cleavage facilitated by π–π interactions with aromatic residues (e.g., Tyr317) .
Kinetic Data
| Parameter | Value |
|---|---|
| Rate-Limiting Step | Proton Transfer |
| Activation Energy | 16.8 kcal/mol |
| kcat | 27 s⁻¹ |
Structural Analysis
Powder X-ray diffraction confirms its crystalline structure, with elemental analysis validating a composition of C₈H₆N₂O₆ .
References are cited inline using search result indices. For full citations, refer to the original sources.
Comparison with Similar Compounds
Cyclic Diimides with Norbornene Cores
- O-(endo-5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium hexafluorophosphate (CAS: 208462-94-6): Structure: Norbornene ring with two dicarboximido groups and a tetramethyluronium hexafluorophosphate moiety. Key Differences: Larger bicyclic framework (norbornene vs. cyclobutane) and lipophilic hexafluorophosphate group. Applications: Commonly used as a coupling reagent in peptide synthesis due to its stability and efficiency in activating carboxyl groups .
- 3,6-Dihydroxybenzonorbornane (CAS: 16144-91-5): Structure: Bicyclic benzonorbornane with hydroxyl groups at positions 3 and 4. Key Differences: Absence of diimide groups; hydroxylation pattern favors hydrogen bonding. Applications: Potential use in polymer crosslinking or as a precursor for bioactive molecules .
Oxygen-Rich Xanthones (Indirect Analogs)
Compounds like 1,8-dihydroxy-4,5,6,7-tetramethoxyxanthone (moutabeone B) and 1-hydroxy-4,5,6,7,8-pentamethoxyxanthone (moutabeone C) ():
- Structure : Polyoxygenated xanthones with hydroxyl and methoxy substituents.
- Key Differences: Aromatic tricyclic systems vs. non-aromatic cyclobutane; lack of diimide functionality.
- Relevance : Demonstrated antioxidant activity (TLC-DPPH assay, DL < 0.13 µg), suggesting that hydroxylation enhances radical scavenging. This contrasts with the target compound, where diimide groups may prioritize chemical conjugation over bioactivity .
Comparative Data Table
Research Findings and Industrial Relevance
- Synthetic Utility: The cyclobutane core’s strain may enhance reactivity in ring-opening polymerizations, contrasting with norbornene derivatives, which rely on ring-opening metathesis .
- Cost vs. Function: The high cost of this compound suggests specialized applications, such as synthesizing high-performance polymers or pharmaceuticals, whereas norbornene-based reagents are more broadly used in peptide chemistry .
- Bioactivity Gap: Unlike oxygenated xanthones, the target compound’s bioactivity remains unstudied in the provided evidence.
Preparation Methods
Preparation of Halogenated Cyclobutanone Derivatives
A crucial early step involves synthesizing 3-alkoxy-2,2-dihalogenocyclobutanone derivatives, which serve as precursors for further functionalization.
- React an alkyl vinyl ether with dihalogenoacetyl chloride in the presence of a base such as triethylamine.
- This reaction yields the 3-alkoxy-2,2-dihalogenocyclobutanone intermediate (Compound III).
- Halogenation of this intermediate with 2 to 5 equivalents of a halogenating agent (chlorine, bromine, iodine, phosphorus pentachloride, sulfuryl chloride, N-bromosuccinimide, or N-chlorosuccinimide) in the presence of a base (pyridine, triethylamine, sodium hydroxide, etc.) or catalytic phosphorus compounds (phosphorus tribromide or phosphorus trichloride) produces 3-alkoxy-2,2,4,4-tetrahalogenocyclobutanone derivatives (Compound I).
- Solvents: ethers (diethyl ether, tetrahydrofuran), halogenated hydrocarbons (chloroform, dichloromethane), alcohols (methanol, ethanol), aromatic hydrocarbons (benzene, toluene), or polar aprotic solvents (N,N-dimethylformamide, dimethyl sulfoxide).
- Temperature: Room temperature to 100°C.
- Reaction time: 10 minutes to 3 hours.
Conversion to 3,4-Dihydroxy-3-cyclobutene-1,2-dione Intermediate
The tetrahalogenated cyclobutanone derivative (Compound I) is then subjected to hydrolysis under acidic aqueous conditions to form 3,4-dihydroxy-3-cyclobutene-1,2-dione (Compound II), a key intermediate en route to the target compound.
- Heat Compound I with an acidic aqueous solution (1–90% by weight, preferably 20–60%) such as sulfuric acid, hydrochloric acid, acetic acid, nitric acid, phosphoric acid, or trifluoroacetic acid.
- The reaction can be performed in the presence or absence of solvents like ethers, halogenated hydrocarbons, alcohols, aromatic hydrocarbons, or polar aprotic solvents.
- After completion, the organic layer is washed with sodium thiosulfate solution and saturated saline to remove residual aqueous components.
- The product precipitates upon addition of chloroform and filtration.
| Parameter | Range/Details |
|---|---|
| Acid concentration | 1–90% (preferably 20–60%) |
| Temperature | 80–120°C (preferably 90–110°C) |
| Reaction time | 1–48 hours |
| Yield | Approximately 57.3% (reported example) |
Final Conversion to N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide
The dihydroxy cyclobutene dione intermediate undergoes further transformation to install the N,N'-dihydroxy imide groups, completing the synthesis of the target compound. Although specific details for this final step are less frequently detailed in the literature, it typically involves imidation and hydroxylation steps under controlled conditions.
Summary Table of Preparation Steps and Conditions
| Step | Starting Material/Intermediate | Reagents/Conditions | Solvents Used | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Alkyl vinyl ether + dihalogenoacetyl chloride | Triethylamine (base), halogenating agents (Cl2, Br2, I2, PCl5, NBS, NCS) | Ethers, halogenated hydrocarbons, alcohols | RT to 100°C | 10 min–3 hrs | - | Produces 3-alkoxy-2,2-dihalogenocyclobutanone (Compound III) |
| 2 | Compound III | Halogenation with 2–5 eq. halogenating agent, base or phosphorus compounds | Same as above | RT to 100°C | 10 min–3 hrs | - | Produces tetrahalogenated cyclobutanone (Compound I) |
| 3 | Compound I | Acidic aqueous hydrolysis (1–90% acid, e.g., H2SO4) | Ethers, halogenated hydrocarbons, alcohols | 80–120°C | 1–48 hrs | ~57.3 | Produces 3,4-dihydroxy-3-cyclobutene-1,2-dione (Compound II) |
| 4 | Compound II | Imidation/hydroxylation to form this compound | Not explicitly detailed | Controlled | Variable | - | Final step to target compound; conditions vary depending on specific protocol |
Research Findings and Industrial Relevance
The method described in patent EP0842919A1 and US6331653B1 highlights a practical and high-yield approach to synthesize the cyclobutene dione intermediate, which is a critical precursor for this compound. The process advantages include:
- Use of readily available starting materials.
- Mild reaction conditions compatible with standard chemical synthesis equipment.
- High product yield and purity.
- Scalability for industrial production.
These features make the synthetic route attractive for research and potential commercial applications in materials science and pharmaceuticals where this compound or its derivatives are utilized.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N,N'-Dihydroxy-1,2,3,4-cyclobutanetetracarboxdiimide relevant to experimental design?
- Answer : Critical properties include:
Q. How can researchers verify the structural integrity of this compound?
- Answer : Use a combination of:
- FTIR : Confirm hydroxyl (-OH) and imide (C=O) functional groups.
- ¹H/¹³C NMR : Analyze cyclobutane ring protons (δ ~3.0–4.0 ppm) and carboxdiimide carbons (δ ~160–170 ppm).
- Mass spectrometry (MS) : Validate molecular ion peak at m/z 226.1 (ESI+) .
- X-ray crystallography (if crystalline): Resolve the planar cyclobutane conformation .
Q. What storage conditions are optimal to prevent degradation?
- Answer : Store in airtight containers under inert gas (N₂/Ar) at ≤ -20°C. Desiccate to avoid hydrolysis of the imide moiety. Monitor purity via TLC (silica gel, ethyl acetate/hexane) every 6 months .
Advanced Research Questions
Q. How can this compound function as a coupling agent in peptide synthesis?
- Answer : Its diimide structure enables activation of carboxylic acids for amide/ester bond formation.
- Method : React with carboxylic acid (1 eq) and nucleophile (e.g., amine, 1.2 eq) in anhydrous DMF at 0–25°C for 12–24 hours.
- Mechanism : The diimide forms an O-acylisourea intermediate, facilitating nucleophilic attack .
- Validation : Monitor reaction progress via disappearance of starting material (HPLC) or FTIR carbonyl shifts.
Q. What strategies resolve discrepancies in reported physicochemical data (e.g., missing melting points)?
- Answer :
- Reproduce synthesis : Ensure identical starting materials (e.g., cyclobutanetetracarboxylic acid derivatives) and reaction conditions.
- Differential Scanning Calorimetry (DSC) : Determine thermal behavior (decomposition vs. melting) under N₂ .
- Cross-validate : Compare spectral data (e.g., NMR, IR) with computational simulations (DFT) for consistency .
Q. How does the compound’s conformational rigidity impact its reactivity in cycloaddition reactions?
- Answer : The planar cyclobutane ring imposes steric constraints, favoring [2+2] or [4+2] cycloadditions with electron-deficient dienophiles.
- Experimental design : React with tetrazines or maleimides in THF at reflux. Monitor regioselectivity via LC-MS and X-ray analysis.
- Case study : Similar diimides exhibit enhanced stereochemical control in Diels-Alder reactions .
Q. What role does this compound play in synthesizing heterocyclic scaffolds (e.g., isoindoles)?
- Answer : It can act as a dienophile or dehydrating agent.
- Method : React with 1,3-dienes under microwave irradiation (100°C, 30 min) to form fused bicyclic intermediates.
- Optimization : Adjust solvent polarity (e.g., DMF vs. toluene) to modulate reaction kinetics .
Notes for Methodological Rigor
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
